Cas no 1601705-57-0 (3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol)

3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol
- EN300-1109187
- 1601705-57-0
-
- Inchi: 1S/C12H16N2O/c1-9(8-15)7-14-6-5-10-11(13)3-2-4-12(10)14/h2-6,9,15H,7-8,13H2,1H3
- InChI Key: LCOQQIRMCWVHCF-UHFFFAOYSA-N
- SMILES: OCC(C)CN1C=CC2C(=CC=CC1=2)N
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 51.2Ų
3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1109187-10g |
3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol |
1601705-57-0 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1109187-0.25g |
3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol |
1601705-57-0 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1109187-5g |
3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol |
1601705-57-0 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1109187-2.5g |
3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol |
1601705-57-0 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
Enamine | EN300-1109187-0.1g |
3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol |
1601705-57-0 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1109187-5.0g |
3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol |
1601705-57-0 | 5g |
$4349.0 | 2023-06-10 | ||
Enamine | EN300-1109187-10.0g |
3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol |
1601705-57-0 | 10g |
$6450.0 | 2023-06-10 | ||
Enamine | EN300-1109187-0.05g |
3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol |
1601705-57-0 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1109187-0.5g |
3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol |
1601705-57-0 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1109187-1.0g |
3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol |
1601705-57-0 | 1g |
$1500.0 | 2023-06-10 |
3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol Related Literature
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
Additional information on 3-(4-amino-1H-indol-1-yl)-2-methylpropan-1-ol
3-(4-Amino-1H-indol-1-yl)-2-methylpropan-1-ol: A Comprehensive Overview
3-(4-Amino-1H-indol-1-yl)-2-methylpropan-1-ol (CAS No. 1601705-57-0) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, often referred to as 4-aminoindole derivative, is characterized by its unique structure, which combines an indole ring with an amino group and a hydroxyl-substituted isopropyl chain. Its molecular formula is C12H17N3O, and it has a molecular weight of 229.3 g/mol. The compound is notable for its potential applications in drug discovery and its role in various biochemical pathways.
The synthesis of 3-(4-aminoindolyl)-2-methylpropanol involves a multi-step process that typically begins with the preparation of the indole ring. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and enhancing purity. The compound's structure is particularly interesting due to the presence of the indole moiety, which is known for its biological activity. The amino group attached to the indole ring further enhances its reactivity, making it a valuable substrate for various chemical transformations.
One of the most promising areas of research involving this compound is its application in drug development. Studies have shown that 4-aminoindole derivatives exhibit potential anti-tumor activity, making them candidates for novel cancer therapies. Additionally, the compound has been explored for its role in modulating cellular signaling pathways, particularly those involving protein kinases. Recent research highlights its ability to inhibit specific kinase enzymes, which are often overexpressed in cancer cells.
The structural versatility of 3-(4-aminoindolyl)-2-methylpropanol also makes it a valuable tool in combinatorial chemistry. By modifying the substituents on the indole ring or the hydroxyl group, researchers can generate a wide array of derivatives with diverse biological activities. This approach has been instrumental in expanding the scope of potential applications, including as a lead compound for antibiotics and anti-inflammatory agents.
In terms of physical properties, 3-(4-aminoindolyl)-2-methylpropanol is typically a white crystalline solid with a melting point of approximately 205°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The safety profile of this compound is another critical aspect that has been extensively studied. While it exhibits low toxicity in acute studies, chronic exposure studies are still underway to fully understand its long-term effects. Regulatory agencies have classified it as a non-hazardous substance under normal handling conditions, provided appropriate personal protective equipment (PPE) is used.
In conclusion, 3-(4-aminoindolyl)-2-methylpropanol (CAS No. 1601705-57-0) stands out as a significant compound with vast potential in both academic research and industrial applications. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in the development of new therapeutic agents and chemical tools.
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